Mahanine

概要

準備方法

合成経路と反応条件

マハニンは、さまざまな方法で合成することができます。一般的な方法の1つは、エチルアセテートによる加水分解抽出と分画を用いて、ムクナ・プルーリエンスの植物の葉から化合物を抽出することです。その後、化合物は分取型超高性能液体クロマトグラフィー(UPLC)を用いて精製され、液体クロマトグラフィー質量分析(LC-MS)と核磁気共鳴(NMR)分光法により同定されます .

工業生産方法

マハニンの工業生産は、通常、ムクナ・プルーリエンスからマハニン富化画分(MEF)を抽出することによって行われます。MEF調製のための最適化された方法は、癌細胞に対して優れたin vitro抗増殖活性を示すマハニンの収率を最大限に高めることを保証します。MEFは、少なくとも3か月間、40°Cまで安定であり、広いpH範囲でその生物活性を維持します .

化学反応の分析

反応の種類

マハニンは、酸化、還元、置換など、さまざまな化学反応を起こします。注目すべき反応の1つは、作用機序において重要な役割を果たす活性酸素種(ROS)との相互作用です .

一般的な試薬と条件

マハニンを含む反応で使用される一般的な試薬には、一酸化窒素(NO)、過酸化水素(H2O2)、およびさまざまな抗酸化物質が含まれます。これらの反応は、細胞内環境など、生理学的条件下でよく起こります .

生成される主要な生成物

マハニンを含む反応から生成される主要な生成物には、酸化誘導体と、その生物活性に寄与するさまざまな代謝物が含まれます。たとえば、マハニン誘導性のROS生成は、癌細胞におけるDNA損傷と細胞周期停止につながります .

科学研究の応用

科学的研究の応用

Anticancer Properties

Mahanine has been extensively studied for its anticancer effects across various types of cancer. Below are key findings from recent research:

- Cervical and Glioma Cancers : this compound has shown promise as an adjunct to conventional chemotherapeutic agents like cisplatin and paclitaxel. It enhances the efficacy of these drugs while reducing their required doses, thus minimizing toxicity. In vitro studies indicate that this compound inhibits cell proliferation in cervical carcinoma and glioma cell lines, with significant apoptosis induction observed through various assays (e.g., TUNEL and JC-1 staining) .

- Lung Cancer : Research indicates that this compound effectively inhibits the growth of both drug-sensitive and drug-resistant lung cancer cells (A549 and H1299 cell lines). The compound demonstrated a dose-dependent effect, with IC50 values around 10-12.5 µM. Mechanistically, it interferes with oncogenic signaling pathways involving KRAS, MET, AKT, mTOR, and cMYC, suggesting its potential for treating non-small cell lung cancer .

- Hepatocellular and Cholangiocarcinoma : this compound has been evaluated for its effects on HepG2 (human hepatocellular carcinoma) and HuCCT1 (cholangiocarcinoma) cells. Studies have indicated significant antiproliferative activity, further supporting its role as a potential therapeutic agent in liver cancers .

Preclinical Studies

Preclinical evaluations have highlighted the efficacy and safety profile of this compound:

- In Vitro Studies : this compound has demonstrated potent antiproliferative effects across various cancer cell lines representing different malignancies. A study involving sixteen different cancer types confirmed its broad-spectrum activity .

- In Vivo Models : Animal studies using xenograft models have shown that this compound can significantly inhibit tumor growth in ovarian and lung cancer models. These findings are crucial for progressing towards clinical trials .

Summary Table of this compound Applications

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Cervical Cancer | Hsp90 inhibition; apoptosis induction | Reduced doses of cisplatin/paclitaxel needed |

| Glioma | Apoptosis; cell proliferation inhibition | Significant IC50 values observed |

| Lung Cancer | Targeting oncogenic pathways | Effective against drug-sensitive/resistant cells |

| Hepatocellular Carcinoma | Antiproliferative effects | Significant growth inhibition |

| Cholangiocarcinoma | Induction of apoptosis | Effective in multiple cancer models |

作用機序

マハニンは、主に活性酸素種(ROS)の生成を通じて効果を発揮し、癌細胞に酸化ストレスを引き起こし、その後のDNA損傷をもたらします。この酸化ストレスは、DNA損傷応答(DDR)を引き起こし、チェックポイントキナーゼ(Chk1/Chk2)を活性化し、G0/G1期で細胞周期停止を引き起こします . さらに、マハニンは、抗癌活性に寄与するKRAS、MET、AKT、mTOR、cMYCなどのさまざまな癌遺伝子シグナル伝達経路を調節します .

類似化合物との比較

マハニンは、三環式芳香族構造を特徴とするカルバゾールアルカロイドとして知られる化合物群の一部です。類似の化合物には、以下が含まれます。

マハニンビン: マハニンの脱水酸化誘導体であり、マハニンに比べてアポトーシス活性が低い.

マハニンは、ROS生成を誘導し、複数のシグナル伝達経路を調節するユニークな能力により、他のカルバゾールアルカロイドとは異なり、多標的かつ多機能な化合物であり、治療の可能性が大きく期待されています .

生物活性

Mahanine is a carbazole alkaloid primarily derived from the leaves of Murraya koenigii, commonly known as curry leaf. This compound has garnered attention for its diverse biological activities, including antitumor, antileishmanial, and antimicrobial properties. This article delves into the various biological activities of this compound, supported by relevant research findings and case studies.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer cell lines. Its mechanism of action includes the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways.

- Induction of Apoptosis : this compound has been shown to induce apoptosis in human leukemia U937 cells by triggering mitochondrial dysfunction. This process involves:

- Cell Cycle Arrest : In studies involving Leishmania donovani promastigotes, this compound caused cell cycle arrest at the G2/M phase, leading to increased apoptosis at higher concentrations .

- Signaling Pathway Modulation : this compound modulates several signaling pathways, including:

Efficacy in Cancer Models

A study investigated the effects of this compound on HepG2 (human hepatocellular carcinoma) and HuCCT1 (cholangiocarcinoma) cells, demonstrating significant cytotoxicity and potential as a therapeutic agent .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness has been documented in both in vitro and in vivo studies.

Antileishmanial Activity

Research indicates that this compound possesses significant antileishmanial activity through:

- Induction of oxidative stress leading to apoptosis in Leishmania promastigotes.

- Enhanced generation of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages infected with Leishmania .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound along with their mechanisms:

| Biological Activity | Mechanism | Cell Lines/Models |

|---|---|---|

| Anticancer | Induces apoptosis via mitochondrial dysfunction | U937 cells, HepG2, HuCCT1 |

| Cell Cycle Arrest | Arrests at G2/M phase leading to apoptosis | Leishmania donovani promastigotes |

| Antimicrobial | Induces oxidative stress and ROS generation | Leishmania-infected macrophages |

Case Studies

- U937 Cells Study : In a controlled study, U937 cells treated with this compound showed a marked decrease in cell viability due to apoptotic processes initiated by mitochondrial disruption. The use of cyclosporine A was found to mitigate these effects, highlighting the role of mitochondrial permeability transition pores in this compound-induced cell death .

- Leishmaniasis Model : In vivo administration of this compound in murine models resulted in a significant reduction in parasite burden from Leishmania donovani, showcasing its potential as an effective treatment for leishmaniasis through immune modulation and direct antiparasitic action .

特性

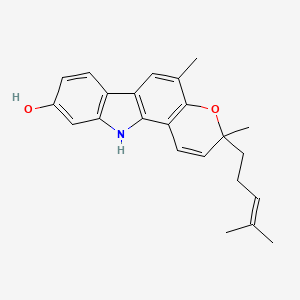

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMBXHWBPZZCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28360-49-8 | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 - 100 °C | |

| Record name | (R)-Mahanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mahanine in prostate cancer cells?

A1: this compound disrupts androgen receptor (AR) signaling, a critical pathway in prostate cancer development, including castration-resistant prostate cancer (CRPC) [, ]. It inhibits both ligand-dependent and -independent AR transactivation, leading to a decline in AR target gene expression [].

Q2: How does this compound affect androgen receptor (AR) levels?

A2: this compound induces the export of AR from the nucleus to the cytoplasm, leading to its accumulation in the cytoplasm and subsequent proteasomal degradation [, ]. This decrease in AR levels occurs post-translationally, without affecting AR gene expression [].

Q3: Does this compound affect any specific AR phosphorylation sites?

A3: Yes, this compound diminishes ligand-induced AR phosphorylation at Ser-81, a site associated with prostate cancer cell growth and AR transactivity [].

Q4: What is the role of CDK1 in this compound's mechanism of action?

A4: this compound inactivates the mitotic kinase CDK1, which in turn, leads to the decline in AR phosphorylation at Ser-81 [].

Q5: How does this compound affect glioblastoma multiforme (GBM)?

A5: this compound acts as a mitochondrial complex-III inhibitor, inducing G0/G1 phase arrest in GBM cells []. This arrest is mediated by reactive oxygen species (ROS) accumulation, leading to DNA damage response (DDR) and subsequent activation of Chk1/Chk2 [].

Q6: What is the role of ROS in this compound's impact on pancreatic cancer?

A6: this compound induces early ROS accumulation, causing thiol oxidation, aggregation, and dysfunction of Hsp90 in pancreatic cancer cells []. This disruption of Hsp90 chaperone activity further leads to apoptosis [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C22H25NO and its molecular weight is 323.44 g/mol. These details can be derived from its chemical structure.

Q8: What spectroscopic data is available to characterize this compound?

A8: this compound has been characterized using various spectroscopic techniques including IR, NMR (1D and 2D), and Mass Spectrometry [, , , , ]. These techniques provide detailed information about its structure and functional groups.

Q9: Which functional groups of this compound are crucial for its cytotoxic activity?

A9: Studies involving chemically modified this compound derivatives have identified the C-7 hydroxyl group (-OH) and the -NH group as essential for its cytotoxic activity [].

Q10: How does the presence of the C-7 hydroxyl group influence this compound's activity?

A10: this compound exhibits enhanced apoptosis compared to its dehydroxy derivative, indicating a significant contribution of the C-7 -OH group to its activity [].

Q11: What is the role of the 9-NH group in this compound's activity?

A11: Methylation of the 9-NH group reduces this compound's apoptotic activity, suggesting its role in the compound's overall efficacy [].

Q12: What is known about the stability of this compound-enriched fraction (MEF)?

A12: MEF prepared from Murraya koenigii leaves remains stable at temperatures up to 40°C for at least 3 months []. Its biological activity is retained across a wide pH range (1-10) for approximately 3 hours, suggesting its suitability for oral administration [].

Q13: How does the bioavailability of this compound change when administered as MEF compared to pure this compound?

A13: Studies in rats have shown a 31% higher bioavailability of this compound when administered as MEF compared to pure this compound [].

Q14: What types of cancer cells have shown sensitivity to this compound in vitro?

A14: this compound has exhibited antiproliferative and apoptotic effects against a range of cancer cell lines in vitro, including lung, breast, prostate, ovarian, and pancreatic cancer cells [, , , , , ].

Q15: What is the efficacy of this compound in vivo?

A15: this compound and MEF have demonstrated promising anticancer effects in various in vivo models, including lung, ovarian, and pancreatic cancer xenograft models [, , ]. In these models, this compound effectively reduced tumor growth and improved survival rates.

Q16: What is the effect of this compound on wound healing?

A16: Topical application of this compound, particularly mahanimbicine, and M. koenigii extract, has shown to accelerate wound healing in rat models []. Enhanced collagen deposition, fibroblast formation, and reduced inflammation were observed in treated wounds.

Q17: What is the effect of geographical and seasonal variations on this compound content in Murraya koenigii?

A17: Studies have shown that the concentration of this compound and other carbazole alkaloids in Murraya koenigii varies depending on geographical location and season of harvest [, ]. This variation directly influences the in vitro and in vivo efficacy of MEF.

Q18: What analytical techniques are used for the quantification of this compound?

A18: High-performance liquid chromatography (HPLC) coupled with various detectors like DAD and MS/MS is widely employed for the quantification of this compound in plant material and formulations [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。